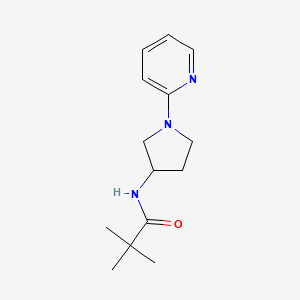
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyridin-2-yl group and a pivalamide group .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, a group to which this compound belongs, has been reported in the literature. They were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. The formation of N-(pyridin-2-yl)amides was achieved in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .
Chemical Reactions Analysis
The chemical reactions involving N-(pyridin-2-yl)amides have been studied. These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. The formation of N-(pyridin-2-yl)amides was achieved in toluene via C–C bond cleavage promoted by I2 and TBHP .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide, also known as 2,2-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide:
Medicinal Chemistry
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide: has shown potential in medicinal chemistry due to its structural properties. It can act as a pharmacophore, a part of a molecular structure responsible for a particular biological or pharmacological interaction. This compound’s pyridine and pyrrolidine rings are often found in molecules with significant therapeutic effects, making it a candidate for drug development .
Organic Synthesis
This compound is valuable in organic synthesis, particularly in the formation of amides. Amides are crucial in the synthesis of various organic compounds, including polymers and natural products. The compound’s structure allows for the exploration of new synthetic pathways, especially those involving C–C bond cleavage, which is a developing area in organic chemistry .
Catalysis
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide: can be used as a ligand in catalytic processes. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The compound’s ability to form stable complexes with metals makes it useful in catalysis, potentially improving the efficiency and selectivity of chemical reactions .
Material Science
In material science, this compound can be utilized in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials that can be used in various applications, such as coatings, adhesives, and nanomaterials. The compound’s stability and reactivity make it a versatile building block in material science .
Bioimaging
The compound’s photophysical properties make it suitable for bioimaging applications. Bioimaging involves the visualization of biological processes in real-time, often using fluorescent markersN-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide can be modified to enhance its fluorescence, making it a useful tool for studying cellular processes and disease mechanisms .
Pharmaceutical Development
In pharmaceutical development, this compound can be used as a scaffold for designing new drugs. Its ability to interact with various biological targets makes it a promising candidate for developing treatments for diseases such as cancer, neurological disorders, and infectious diseases. The compound’s versatility allows for the creation of a wide range of derivatives with potential therapeutic benefits .
Environmental Chemistry
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide: can be applied in environmental chemistry for the detection and removal of pollutants. Its ability to form complexes with metals can be exploited to develop sensors for detecting heavy metals and other contaminants in water and soil. Additionally, it can be used in the development of materials for environmental remediation .
Agricultural Chemistry
In agricultural chemistry, this compound can be used to develop new agrochemicals, such as pesticides and herbicides. Its structural properties allow for the design of molecules that can effectively target pests and weeds while minimizing harm to crops and the environment. The compound’s stability and reactivity make it a valuable tool in the development of sustainable agricultural solutions .
Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from α-bromoketones Unravelling the intricate photophysical behavior of 3-(pyridin-2-yl)imidates
Wirkmechanismus
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been found to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to their varied medicinal applications .
Pharmacokinetics
The compound’s molecular weight of 17823 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
Compounds with similar structures have shown varied medicinal applications , suggesting that this compound may also have significant biological effects.
Action Environment
It’s known that the reaction conditions for the formation of n-(pyridin-2-yl)amides were mild and metal-free , suggesting that the compound might be stable under various environmental conditions.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-14(2,3)13(18)16-11-7-9-17(10-11)12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXJXQMWRYUNJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(C1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]propanamide](/img/structure/B2365741.png)

![2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2365744.png)
![Dimethyl 2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2365745.png)

![4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2365747.png)
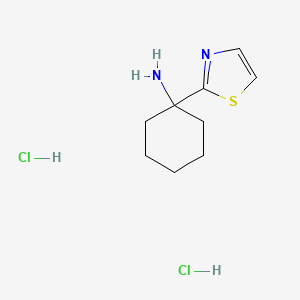
![3-[(3-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B2365749.png)
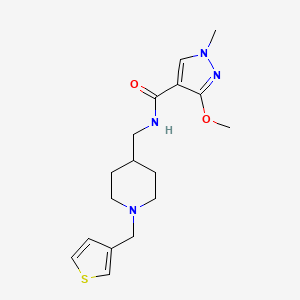
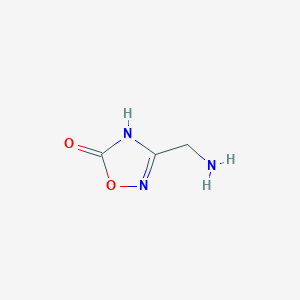
![N-[2-(2-Methylpyrazol-3-yl)ethyl]-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)prop-2-enamide](/img/structure/B2365760.png)

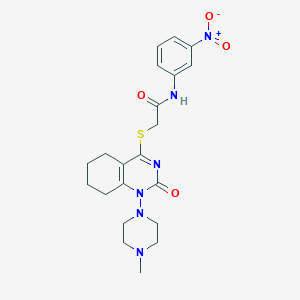
![2-Amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylic acid;hydrochloride](/img/structure/B2365764.png)